3,6-Dihydro-2H-pyridine-1-N-boc-4-boronic acid neopentylglycol ester

描述

Structural Overview and Nomenclature

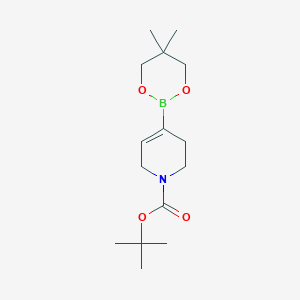

The structural complexity of this compound necessitates careful analysis of its constituent components and their interconnections. The compound features a six-membered nitrogen-containing ring in the 3,6-dihydro-2H-pyridine configuration, representing a partially saturated pyridine system with specific substitution patterns. The systematic nomenclature reflects the presence of multiple functional groups, beginning with the core heterocyclic framework and extending to the peripheral protecting groups and reactive centers.

The molecular formula C15H26BNO4 encompasses several distinct structural domains, each contributing to the compound's overall properties and reactivity profile. The tert-butoxycarbonyl (N-boc) protecting group occupies the nitrogen position, providing steric hindrance and electronic deactivation that prevents unwanted side reactions during synthetic transformations. This protection strategy is particularly important when working with nitrogen heterocycles that might otherwise undergo competitive reactions or coordination to metal catalysts.

| Structural Component | Molecular Contribution | Functional Role |

|---|---|---|

| 3,6-Dihydro-2H-pyridine core | C5H8N | Base heterocyclic framework |

| N-boc protecting group | C5H9O2 | Nitrogen protection and deactivation |

| Neopentylglycol boronic ester | C5H9BO2 | Reactive center for cross-coupling |

The boronic ester functionality utilizes neopentylglycol as the protecting diol, forming a six-membered 1,3,2-dioxaborinane ring system. This particular choice of protecting group offers several advantages over alternative boronic ester derivatives, including enhanced hydrolytic stability and improved crystallinity for purification purposes. The neopentylglycol framework contributes significantly to the compound's overall stability profile while maintaining the necessary reactivity for transmetalation processes in palladium-catalyzed reactions.

The compound's three-dimensional structure features specific conformational preferences arising from the interplay between the heterocyclic core and the appended functional groups. The partially saturated pyridine ring adopts a chair-like conformation, while the boronic ester substituent projects from the ring plane in a manner that minimizes steric interactions with the N-boc group. This conformational arrangement is crucial for the compound's reactivity profile and influences its behavior in catalytic processes where substrate approach and coordination are determining factors.

Historical Development in Boronic Ester Chemistry

The historical trajectory of boronic ester chemistry provides essential context for understanding the significance of this compound within the broader landscape of organoboron compounds. The foundational work in this field can be traced to Edward Frankland's pioneering efforts in 1860, when he documented the first preparation and isolation of ethylboronic acid through a two-stage process involving diethylzinc and triethyl borate. This seminal achievement established the fundamental principles of carbon-boron bond formation and laid the groundwork for subsequent developments in organoboron chemistry.

The evolution from simple alkylboronic acids to complex boronic esters occurred gradually throughout the twentieth century, driven by the need for more stable and synthetically useful organoboron reagents. The introduction of boronic esters as protected forms of boronic acids addressed significant stability issues associated with free boronic acids, particularly their tendency toward dehydration and oligomerization under various reaction conditions. The development of pinacol and neopentylglycol boronic esters represented major advances in this field, providing practitioners with reagents that combined enhanced stability with maintained reactivity in cross-coupling applications.

The specific application of neopentylglycol as a protecting group for boronic acids emerged from systematic studies of diol-boronic acid interactions and their resulting stability profiles. Neopentylglycol's unique structural features, including its geminal dimethyl substitution pattern, create favorable thermodynamic and kinetic conditions for boronic ester formation while providing resistance to hydrolysis under mildly basic conditions. These properties made neopentylglycol boronic esters particularly attractive for synthetic applications requiring extended reaction times or aqueous workup procedures.

The integration of boronic ester functionality with nitrogen heterocycles represents a more recent development in the field, arising from the growing importance of heteroaromatic systems in pharmaceutical and materials chemistry. The specific combination of dihydropyridine cores with boronic ester substituents emerged from systematic structure-activity relationship studies aimed at optimizing cross-coupling efficiency while maintaining substrate stability. The addition of N-boc protection strategies further refined these systems, providing orthogonal protection that allows for selective functionalization sequences in complex synthetic schemes.

Contemporary research in boronic ester chemistry has demonstrated that different protecting groups can significantly influence transmetalation rates in palladium-catalyzed cross-coupling reactions. Studies comparing various boronic ester derivatives have revealed that neopentylglycol esters can exhibit substantially enhanced reactivity compared to their pinacol counterparts, with rate enhancements exceeding twenty-fold in certain systems. These findings have driven increased interest in neopentylglycol boronic esters as preferred reagents for challenging cross-coupling transformations where traditional boronic acid derivatives prove inadequate.

| Historical Period | Key Development | Impact on Field |

|---|---|---|

| 1860-1880 | Frankland's ethylboronic acid synthesis | Established fundamental organoboron chemistry |

| 1920-1940 | Grignard-based boronic acid synthesis | Improved accessibility of boronic acids |

| 1970-1980 | Development of boronic ester protecting groups | Enhanced stability and handling properties |

| 1990-2000 | Suzuki coupling optimization | Practical applications in synthesis |

| 2000-Present | Advanced boronic ester design | Improved reactivity and selectivity profiles |

The mechanistic understanding of boronic ester behavior in cross-coupling reactions has evolved considerably, particularly regarding the role of the protecting diol in determining reactivity patterns. Recent investigations have revealed that boronic esters can undergo direct transmetalation without prior hydrolysis to the free boronic acid, challenging earlier mechanistic models that assumed mandatory hydrolysis steps. This discovery has significant implications for reaction design and optimization, particularly in anhydrous reaction systems where hydrolysis pathways are disfavored.

属性

IUPAC Name |

tert-butyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26BNO4/c1-14(2,3)21-13(18)17-8-6-12(7-9-17)16-19-10-15(4,5)11-20-16/h6H,7-11H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFNYQCSGFXGPFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCC(CO1)(C)C)C2=CCN(CC2)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Metalation and Boronation Route

This classical approach involves:

Step 1: Boc Protection

The nitrogen atom of 3,6-dihydro-2H-pyridine is protected using di-tert-butyl dicarbonate (Boc2O) under basic conditions to yield the N-Boc derivative.Step 2: Lithiation/Metal-Halogen Exchange

The 4-position of the Boc-protected dihydropyridine is selectively metalated using n-butyllithium (n-BuLi) at low temperature (typically −78 °C to −80 °C). This step generates the 4-lithio intermediate.Step 3: Boronation

The lithiated intermediate is quenched with a boron electrophile such as triisopropyl borate or boron tribromide to form the boronic acid intermediate.Step 4: Esterification with Neopentyl Glycol

The boronic acid is then converted into the neopentylglycol ester by reaction with neopentyl glycol under reflux conditions, often in toluene. This esterification stabilizes the boronic acid and facilitates purification.Step 5: Purification

The final product is purified by preparative high-performance liquid chromatography (HPLC) or recrystallization.

This method is supported by analogous syntheses of heterocyclic boronic acid neopentylglycol esters, such as thiazole and pyrazole derivatives, where low-temperature lithiation and boronation followed by transesterification with neopentyl glycol afforded the desired esters in moderate to good yields (50–90%).

Transition Metal-Catalyzed Borylation

An alternative, more recent approach utilizes transition metal catalysis:

Catalysts : Iridium, palladium, or nickel complexes are employed to catalyze the borylation step.

Boron Sources : Diboron reagents like bis(pinacolato)diboron (B2pin2) or borane-neopentyl glycol complexes (HBneop) are used.

-

- Starting from the N-Boc protected 3,6-dihydro-2H-pyridine or its 4-halogenated derivative, catalytic borylation is performed under mild heating (e.g., 60–80 °C) in solvents such as dimethylformamide (DMF) or toluene.

- The reaction proceeds via oxidative addition of the C–X bond (X = Br, I) to the metal catalyst, transmetallation with the boron reagent, and reductive elimination to form the C–B bond.

- The boronic acid formed is then protected in situ or post-reaction by treatment with neopentyl glycol.

Advantages : This method offers milder conditions, better regioselectivity, and often higher yields.

Example : A nickel-catalyzed borylation of aryl halides with borane-neopentyl glycol complexes has been reported, where the borane reagent is generated in situ from BH3·DMS and neopentyl glycol, followed by coupling catalyzed by Ni complexes.

Comparative Data Table of Preparation Methods

| Step/Parameter | Metalation-Boronation Route | Transition Metal-Catalyzed Borylation |

|---|---|---|

| Starting Material | N-Boc-3,6-dihydro-2H-pyridine or halogenated analog | N-Boc-3,6-dihydro-2H-pyridine or 4-halogenated derivative |

| Metalation Reagent | n-Butyllithium (n-BuLi) | Not required |

| Boron Source | Triisopropyl borate, BBr3 | B2pin2, HBneop (borane-neopentyl glycol complex) |

| Catalyst | None (stoichiometric metalation) | Ni, Pd, or Ir complexes |

| Temperature | −78 °C to −80 °C (metalation), reflux (esterification) | 60–80 °C |

| Solvent | Ether, toluene | DMF, toluene |

| Boronic Acid Protection | Esterification with neopentyl glycol | In situ or post-reaction esterification |

| Purification | Preparative HPLC, recrystallization | Preparative HPLC, chromatography |

| Yield Range | Moderate to good (50–90%) | Moderate to good (60–85%) |

| Advantages | Well-established, regioselective | Milder conditions, catalytic, scalable |

| Disadvantages | Requires low temperature, sensitive reagents | Requires catalyst optimization |

Research Findings and Notes

The Boc protecting group on nitrogen is stable under lithiation and borylation conditions and can be removed later if necessary by thermal or acidic deprotection.

Neopentyl glycol esters of boronic acids provide enhanced stability compared to free boronic acids or pinacol esters, reducing protodeboronation and facilitating handling and purification.

The metalation-boronation approach demands careful temperature control to avoid side reactions and ensure regioselectivity at the 4-position of the dihydropyridine ring.

Transition metal-catalyzed borylation methods have been successfully adapted from similar heterocyclic systems (e.g., pyrrole, pyrazole, thiazole), indicating the feasibility of this approach for the target compound.

The choice between methods depends on available starting materials, desired scale, and equipment for handling air- and moisture-sensitive reagents.

化学反应分析

Types of Reactions

3,6-Dihydro-2H-pyridine-1-N-boc-4-boronic acid neopentylglycol ester undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert it into different hydrogenated derivatives.

Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki-Miyaura reactions.

Major Products

Oxidation: Pyridine N-oxides.

Reduction: Hydrogenated pyridine derivatives.

Substitution: Various biaryl compounds formed through cross-coupling reactions.

科学研究应用

3,6-Dihydro-2H-pyridine-1-N-boc-4-boronic acid neopentylglycol ester has numerous applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Biology: It serves as a precursor in the synthesis of biologically active molecules.

Medicine: The compound is involved in the development of pharmaceuticals, especially in the synthesis of drug candidates.

Industry: It is used in the production of advanced materials and polymers.

作用机制

The compound exerts its effects primarily through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various chemical reactions, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling. The molecular targets and pathways involved include the interaction with palladium catalysts and the formation of intermediate complexes that facilitate the coupling process.

相似化合物的比较

Comparison with Structurally Similar Compounds

Key structural analogs include boronic esters with varying protecting groups (neopentyl glycol vs. pinacol) and core heterocycles (dihydro-pyridine vs. pyridine or phenyl). Below is a detailed comparison:

Structural and Functional Differences

Reactivity and Stability

Cyanation Reactions :

- The target compound’s neopentyl glycol ester facilitates moderate yields in cyanation reactions under optimized conditions. In contrast, phenyl boronic acid pinacol ester fails to react under identical conditions due to steric hindrance from the pinacol group .

- Phenyl boronic acid neopentylglycol ester achieves 72-hour stability in aqueous H₂O₂ (pH 10.0), highlighting the neopentyl group’s role in resisting oxidative degradation .

Thermal Stability :

- Neopentyl glycol esters generally exhibit superior thermal stability compared to pinacol esters. For example, the target compound requires storage at -20°C , while pinacol analogs (e.g., N-Boc-3,6-dihydro-2H-pyridine-4-boronic acid pinacol ester ) demand stricter cold storage (0–6°C) to prevent decomposition .

生物活性

3,6-Dihydro-2H-pyridine-1-N-boc-4-boronic acid neopentylglycol ester (CAS Number: 1167991-21-0) is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a boronic acid moiety, which is known for its ability to form reversible covalent bonds with diols and other biomolecules, enhancing its therapeutic potential.

- Molecular Formula : C15H26BNO4

- Molecular Weight : 295.182 g/mol

- Purity : 98%

- Melting Point : Not specified

The biological activity of boronic acids often involves their interaction with biological targets through covalent bonding. This characteristic can enhance the pharmacokinetic properties of drugs, such as bioavailability and selectivity. The specific mechanism of action for this compound has not been extensively detailed in literature, but similar compounds have shown promising results in targeting various enzymes and receptors.

Anticancer Activity

Recent studies have highlighted the potential of boronic acid derivatives in cancer therapy. For instance, compounds with similar structures have demonstrated significant antiproliferative effects against various cancer cell lines. In particular, some boronic acid derivatives have been shown to inhibit proteasome activity, leading to apoptosis in cancer cells.

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| Compound A | RPMI-8226 | 6.66 |

| Compound B | U266 | 4.31 |

| Compound C | KM3 | 10.1 |

These findings suggest that this compound may also exhibit similar anticancer properties, warranting further investigation.

Enzyme Inhibition

Boronic acids are known to act as inhibitors for various enzymes, including serine proteases and certain kinases. The ability of 3,6-Dihydro-2H-pyridine derivatives to inhibit these enzymes could contribute to their therapeutic effects in diseases such as cancer and metabolic disorders.

Case Studies

- Study on Proteasome Inhibitors : A study explored the effects of boronic acid derivatives on multiple myeloma (MM) cell lines. The compound demonstrated enhanced potency compared to traditional proteasome inhibitors like bortezomib.

- ECS Modulators : Another research highlighted the use of related compounds as modulators of the endocannabinoid system (ECS), indicating a potential role in pain management and neuroprotection.

常见问题

Q. What are the key synthetic routes for preparing 3,6-Dihydro-2H-pyridine-1-N-Boc-4-boronic acid neopentylglycol ester, and how is purity ensured?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions using tert-butyl 4-bromo-3,6-dihydro-2H-pyridine-1-carboxylate and a boronic ester precursor under inert conditions. For example, Suzuki-Miyaura coupling with a neopentyl glycol boronate ester in dioxane/ethanol under nitrogen achieves moderate yields . Purity (>95%) is verified via HPLC and NMR, with careful column chromatography or recrystallization to remove palladium residues .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR Spectroscopy : Confirms Boc-group integrity (δ ~1.4 ppm for tert-butyl) and boronic ester signals (δ 1.0–1.3 ppm for neopentyl glycol) .

- Mass Spectrometry : High-resolution MS validates the molecular ion peak at m/z 309.21 (C₁₆H₂₈BNO₄) .

- HPLC : Monitors purity (>97%) using reverse-phase C18 columns with UV detection .

Q. How should this compound be stored to ensure stability?

Store at –20°C under anhydrous conditions to prevent hydrolysis of the boronic ester. Use argon or nitrogen-filled vials to avoid oxidation. Shelf life exceeds 12 months when stored properly .

Advanced Research Questions

Q. How does the Boc-protecting group influence reactivity in cross-coupling reactions?

The Boc group stabilizes the dihydropyridine ring during Suzuki-Miyaura couplings but requires acidic deprotection (e.g., TFA) post-reaction. For example, coupling with 5-bromo-3-fluoro-2-methoxypyridine in dioxane/ethanol achieves a 70% yield, but subsequent Boc removal necessitates careful pH control to avoid boronate ester degradation .

Q. What are the challenges in maintaining boronic ester integrity under aqueous conditions?

The neopentyl glycol ester enhances hydrolytic stability compared to pinacol esters, but prolonged exposure to moisture or protic solvents (e.g., MeOH) can still hydrolyze the boronate to boronic acid. Use anhydrous solvents (e.g., THF, dioxane) and molecular sieves to mitigate this .

Q. How do discrepancies in reported melting points (100–114°C) impact experimental design?

Variations in melting points (e.g., 100–114°C vs. unspecified in ) may arise from polymorphic forms or impurities. Pre-experiment DSC analysis is recommended to confirm thermal stability for reactions above 80°C .

Q. What strategies optimize catalytic efficiency in cross-coupling reactions with this substrate?

- Catalyst Selection : Pd(PPh₃)₄ or Pd(dppf)Cl₂ at 1–5 mol% loading.

- Base Choice : K₂CO₃ or Cs₂CO₃ in biphasic systems (dioxane/H₂O) improves coupling efficiency.

- Temperature : 80–100°C for 12–24 hours balances yield and side reactions .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting purity claims (>95% vs. >97%) across suppliers?

Purity variations may stem from differing analytical methods (GC vs. HPLC) or lot-specific impurities. Independent validation via ¹H NMR (e.g., integration of residual solvent peaks) and cross-supplier comparisons are advised .

Q. Why do some protocols recommend neopentyl glycol esters over pinacol esters for this compound?

Neopentyl glycol esters offer superior stability against protodeboronation in basic conditions, critical for multi-step syntheses. Pinacol esters, while cheaper, may degrade during prolonged reactions, as noted in analogous boronate systems .

Methodological Recommendations

- Synthetic Scale-Up : Use flow chemistry to minimize exothermic risks during boronate ester formation .

- Quality Control : Implement ICP-MS to detect residual Pd (<10 ppm) in pharmaceutical intermediates .

- Computational Modeling : DFT studies (e.g., Gaussian) predict regioselectivity in cross-coupling reactions, reducing trial-and-error .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。